1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Overview
Description
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Carvedilol-d4 acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits lipid peroxidation in a dose-dependent manner . Beyond blockade of β1-adrenoceptors, arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .
Biochemical Pathways
Carvedilol-d4 affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Result of Action
The molecular and cellular effects of Carvedilol-d4’s action are multifaceted. It can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure . It is used clinically with great success to treat heart failure, hypertension, coronary artery disease, and cardiac arrhythmias . Recent studies indicate that its cardio-protective effects might be useful also in cancer chemotherapy, which oftentimes is cardiotoxic .
Action Environment
The action, efficacy, and stability of Carvedilol-d4 can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s diet, age, liver function, and the presence of other medications . Furthermore, genetic polymorphisms in enzymes involved in the metabolism of Carvedilol-d4, such as CYP2D6, can also influence its pharmacokinetics and therapeutic efficacy .
Biochemical Analysis
Biochemical Properties
Carvedilol-d4 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out Carvedilol-d4’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein . Carvedilol-d4 is a substrate for uridine diphosphate glucuronosyltransferase 1A1, -2B4, and -2B7 and is metabolized in hepatic microsomes .
Cellular Effects
Carvedilol-d4 has significant effects on various types of cells and cellular processes. It influences cell function by affecting the response to some nerve impulses in certain parts of the body . As a result, it decreases the heart’s need for blood and oxygen by reducing its workload .
Molecular Mechanism
Carvedilol-d4 exerts its effects at the molecular level through several mechanisms. It acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation . In the heart, it is relatively β1AR-specific . It also blocks adrenergic receptors on arteries and causes the arteries to relax and the blood pressure to fall .
Temporal Effects in Laboratory Settings
The effects of Carvedilol-d4 change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered Carvedilol-d4 undergoes extensive stereo-selective hepatic first-pass metabolism .
Dosage Effects in Animal Models
The effects of Carvedilol-d4 vary with different dosages in animal models. It reduces the heart’s rate and force of contraction and thereby reduces the work of the heart . The drop in blood pressure further reduces the work of the heart since it is easier to pump blood against a lower pressure .
Metabolic Pathways
Carvedilol-d4 is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 . These are followed by Phase II conjugating reactions .
Transport and Distribution
Carvedilol-d4 is transported and distributed within cells and tissues. P-glycoprotein, encoded by the MDR1 gene binds Carvedilol-d4 with high affinity and affects bioavailability .
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-RYIWKTDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649417 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133705-56-2 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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